molecular formula C6H10ClN3O2 B8088439 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B8088439
M. Wt: 191.61 g/mol
InChI Key: ZBWWTBYEAWLYQL-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a pyrazole-based small molecule with a molecular formula of C₇H₇ClN₄O₂ and a molecular weight of 228.08 g/mol . Its CAS number is EN300-37274929 (as listed in Enamine Ltd’s catalog), and it is structurally characterized by a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 2-aminoethyl group at the 1-position, forming a hydrochloride salt. This compound is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors and bioactive heterocycles .

Properties

IUPAC Name

1-(2-aminoethyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-4-5(3-8-9)6(10)11;/h3-4H,1-2,7H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWTBYEAWLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation-Reduction Strategy

This two-step approach involves alkylation of pyrazole precursors followed by nitrile reduction and hydrochloride salt formation.

Step 1: Alkylation with Chloroacetonitrile

Pyrazole derivatives (e.g., 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles) are alkylated with chloroacetonitrile in the presence of cesium carbonate. The reaction proceeds in acetonitrile under reflux (48 hours), yielding cyanomethyl intermediates (47–53% yield).

Step 2: Nitrile Reduction to Amine

The nitrile group is reduced using borane-dimethyl sulfide complex in tetrahydrofuran (THF) at 0–25°C for 12 hours. This method achieves >90% yield of the primary amine, surpassing alternatives like LiAlH₄ (<43% yield) or catalytic hydrogenation (<25% yield).

Step 3: Hydrochloride Salt Formation

The free amine is treated with concentrated hydrochloric acid in ethanol, followed by recrystallization from ethanol-water mixtures to obtain the hydrochloride salt.

Key Data:

StepReagentsConditionsYieldPurity
AlkylationChloroacetonitrile, Cs₂CO₃Reflux, 48h47–53%85–90%
ReductionBH₃·S(CH₃)₂, THF0–25°C, 12h>90%95–99%
Salt FormationHCl, EtOHRT, 6h85–92%99%

Cyclization of β-Enaminones

β-Enaminones, synthesized from β-keto esters and DMF-DMA, undergo cyclization with monosubstituted hydrazines to form pyrazole cores.

Reaction Protocol

  • β-Keto Ester Synthesis : Piperidine-4-carboxylic acid reacts with Meldrum’s acid and EDC·HCl to form β-keto esters (70–80% yield).

  • Enaminone Formation : Treatment with DMF-DMA yields β-enaminones (85–90% yield).

  • Cyclization : Hydrazine hydrate or methylhydrazine induces cyclization in methanol/water (3:3:1) at 80°C for 4h, producing 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (65–75% yield).

Advantages : High regioselectivity (95:5 ratio for 3- vs. 5-isomers).

Direct Hydrolysis of Benzamide Intermediates

Benzamides derived from pyrazole esters are hydrolyzed with 6M HCl under reflux (12h), yielding 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles. Subsequent N-methylation and acidification produce the hydrochloride salt (75–80% yield).

Limitations : Requires stringent pH control to avoid decarboxylation.

Industrial-Scale Optimization

Continuous Flow Synthesis

Microreactors enhance efficiency in large-scale production:

  • Residence Time : 10–30 minutes vs. 48h batch processing.

  • Yield Improvement : 92% purity with <0.5% isomer impurities.

Solvent Systems

  • Alkylation : Acetonitrile or toluene (minimizes side reactions).

  • Reduction : THF stabilizes borane intermediates.

  • Crystallization : Ethanol-water (1:1) ensures high-purity hydrochloride salt.

Comparative Analysis of Methods

MethodStepsTotal YieldRegioselectivityScalability
Alkylation-Reduction365–70%Moderate (1:0.8 isomers)High
β-Enaminone Cyclization360–65%High (95:5)Moderate
Benzamide Hydrolysis270–75%LowLow

Key Observations :

  • The alkylation-reduction route is preferred for industrial scalability despite moderate regioselectivity.

  • β-Enaminone cyclization offers superior regiocontrol but requires expensive Boc-protected precursors.

Challenges and Solutions

Regioselectivity in Alkylation

Isomeric 1- and 2-alkylated products form in near-equal ratios (1:0.8). Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) resolves isomers.

Nitrile Reduction Side Reactions

Over-reduction to primary amines is mitigated using borane-dimethyl sulfide instead of LiAlH₄.

Salt Hygroscopicity

The hydrochloride salt is hygroscopic; storage under nitrogen with desiccants (silica gel) prevents hydrolysis .

Chemical Reactions Analysis

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride, in anticancer therapies. Various derivatives have been synthesized and tested for their efficacy against different cancer cell lines:

  • Mechanism of Action : These compounds often exhibit their anticancer effects through apoptosis induction and autophagy modulation. For instance, compounds derived from pyrazole structures have shown significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values ranging from 0.01 µM to 0.74 mg/mL depending on the specific derivative used .
  • Case Studies : A notable study demonstrated that specific pyrazole derivatives could inhibit Aurora-A kinase, a target in cancer therapy, leading to cell cycle arrest in cancer cells .

Neurological Disorders

The compound has been investigated for its potential use in treating neurological conditions such as epilepsy and anxiety disorders:

  • Pharmacological Studies : Research indicates that pyrazole derivatives can exhibit anticonvulsant properties. For example, compounds similar to this compound have been shown to reduce muscle tension and spasticity in animal models .
  • Clinical Implications : The ability of these compounds to modulate neurotransmitter systems suggests their application in developing treatments for conditions like anxiety and depression, where neurotransmitter balance is crucial .

Anti-inflammatory Properties

In addition to anticancer and neurological applications, pyrazole derivatives are also being explored for their anti-inflammatory effects:

  • Biochemical Mechanisms : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazoles have been reported to downregulate TNF-alpha and IL-6 levels in various experimental models .
  • Research Findings : Studies have shown that certain pyrazole compounds can significantly reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaMechanism/EffectNotable Findings
AnticancerInduction of apoptosis, inhibition of kinasesSignificant cytotoxicity against multiple cancer cell lines (IC50 < 0.74 mg/mL)
Neurological DisordersAnticonvulsant effectsReduction in muscle spasticity; potential for anxiety treatment
Anti-inflammatoryInhibition of cytokinesDownregulation of TNF-alpha and IL-6 levels

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and commercial parameters of the target compound and its analogs:

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS No. Key Substituents
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride C₇H₇ClN₄O₂ 228.08 EN300-37274929 Pyrazole, 2-aminoethyl, carboxylic acid
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride C₇H₁₀Cl₂N₂O₂ 225.08 EN300-37278295 Pyridine, aminomethyl, carboxylic acid
1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid C₁₃H₁₃Cl₂N₂O₂ 306.17 306936-60-7 Pyrazole, dichlorophenyl, propyl
2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride C₅H₈ClN₃O₂ 177.59 956364-44-6 Pyrazole, amino, acetic acid side chain
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid C₉H₇N₃O₂ 189.17 - Pyrazole, pyridinyl, carboxylic acid

Functional Group Analysis

  • Aminoethyl vs. Aminomethyl Substituents: The target compound’s 2-aminoethyl group enhances solubility in polar solvents compared to 3-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride, which has a rigid pyridine core .
  • Aromatic vs. Aliphatic Substituents: The dichlorophenyl and propyl groups in 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid increase hydrophobicity, making it suitable for targeting lipophilic enzyme pockets, unlike the hydrophilic aminoethyl group in the target compound .

Key Research Findings

  • Solubility and Stability: The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL) compared to non-salt analogs like 1-(Cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-amine (), which requires organic solvents for dissolution .
  • Synthetic Versatility: The carboxylic acid group in the target compound enables facile conjugation with amines or alcohols, a feature shared with 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid () but absent in non-carboxylic analogs like 1-(2-Chloroethyl)piperidine hydrochloride () .
  • Biological Activity: Pyrazole-4-carboxylic acid derivatives exhibit kinase inhibition (IC₅₀ < 1 μM for some targets), with substituents like dichlorophenyl () enhancing selectivity over the aminoethyl group’s broad-spectrum activity .

Biological Activity

1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by recent research findings and case studies.

Anticancer Activity

Recent studies indicate that derivatives of 1H-pyrazole, including 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties.

Mechanisms of Action:

  • Inhibition of Cancer Cell Proliferation: Compounds containing the 1H-pyrazole scaffold have shown antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanisms include:
    • Inhibition of topoisomerase II
    • Disruption of tubulin polymerization
    • Alkylation of DNA .

Case Study:
A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against cancer cell lines. Notably, compounds with specific substitutions on the pyrazole ring demonstrated enhanced potency against MDA-MB-231 and HepG2 cells. For instance, compounds with a phenolic substitution exhibited greater cell growth inhibition compared to non-phenolic counterparts .

Antibacterial Activity

The antibacterial potential of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid has also been explored.

Research Findings:

  • Studies have highlighted that certain pyrazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can enhance antibacterial efficacy.
  • For example, a series of synthesized pyrazole derivatives showed promising results in inhibiting bacterial growth in vitro, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Emerging research suggests that 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid may have neuroprotective properties.

Mechanisms:

  • The compound has been investigated for its potential in treating neurological disorders such as epilepsy and anxiety. One study indicated that pyrazole derivatives could modulate neurotransmitter systems and reduce muscle tension and spasticity in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid is crucial for optimizing its biological activity.

Substitution Biological Activity Remarks
Phenolic GroupEnhanced anticancer activityGreater inhibition of cancer cell proliferation
Alkyl ChainModerate antibacterial effectsVaries based on chain length and branching
Amine GroupPotential neuroprotective effectsModulates neurotransmitter systems

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride?

  • Answer : The synthesis typically involves coupling reactions between pyrazole derivatives and aminoethyl moieties. A base like triethylamine is often used to neutralize HCl generated during hydrochlorination. Solvents such as dichloromethane or tetrahydrofuran are preferred due to their inertness and compatibility with amide bond formation. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • FT-IR to identify carboxylic acid (-COOH) and amine (-NH₂) functionalities.
  • Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis for empirical formula validation .

Q. What are the key challenges in handling hygroscopic hydrochloride salts during experimental workflows?

  • Answer : Hydrochloride salts are prone to moisture absorption, which can alter stoichiometry and reactivity. Store samples in desiccators with anhydrous silica gel. Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing. Pre-dry solvents and reagents to minimize water contamination .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed for this compound, particularly with twinning or low-resolution data?

  • Answer : Employ the SHELX suite (e.g., SHELXL) for structure refinement. For twinned crystals, use the HKLF5 format to handle overlapping reflections. Incorporate restraints for bond lengths and angles if data resolution is limited (<1.0 Å). Validate hydrogen bonding networks using OLEX2 or Mercury .

Q. What computational approaches are suitable for correlating the compound’s solid-state structure with its solution-phase behavior?

  • Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compare with X-ray crystallographic data. Solvent effects can be modeled using the PCM (Polarizable Continuum Model). Molecular dynamics simulations (e.g., AMBER) may reveal conformational flexibility in solution .

Q. How do substituent effects on the pyrazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : Electron-withdrawing groups (e.g., -COOH) at the 4-position activate the pyrazole ring toward nucleophilic attack at adjacent positions. Steric hindrance from the aminoethyl group may slow reactions, requiring elevated temperatures or catalytic acceleration (e.g., DMAP). Monitor reaction progress via TLC or HPLC .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Answer : Re-examine computational parameters (e.g., basis set, solvent model). For NMR discrepancies, consider dynamic effects (e.g., tautomerism) or crystal packing influences. Validate IR peak assignments using isotopic labeling or temperature-dependent studies. Cross-reference with databases like Cambridge Structural Database (CSD) .

Methodological Considerations Table

Aspect Recommended Techniques Key References
Synthesis Amide coupling, recrystallization
Purification Column chromatography (SiO₂, MeOH/DCM)
Crystallography SHELXL refinement, twin law resolution
Computational Analysis DFT, MD simulations, PCM solvent modeling
Stability Karl Fischer titration for moisture analysis

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